molecular formula C16H18O5 B11089520 3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate

3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate

Cat. No.: B11089520
M. Wt: 290.31 g/mol
InChI Key: DCRJVIDNLFWVDD-UHFFFAOYSA-N
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Description

3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core with a hydroxypropyl and a propanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-methyl-2-oxo-2H-chromen-7-yl propanoate.

    Hydroxypropylation: The chromenone core undergoes hydroxypropylation using 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.

    Substitution: The propanoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-(2-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate.

    Reduction: Formation of 3-(2-hydroxypropyl)-4-methyl-2,3-dihydro-2H-chromen-7-yl propanoate.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate involves its interaction with various molecular targets. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to interact with enzymes and receptors in biological systems. The chromenone core is known to inhibit certain enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate
  • 3-(2-hydroxybutyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate
  • 3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate is unique due to its specific hydroxypropyl and propanoate groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

[3-(2-hydroxypropyl)-4-methyl-2-oxochromen-7-yl] propanoate

InChI

InChI=1S/C16H18O5/c1-4-15(18)20-11-5-6-12-10(3)13(7-9(2)17)16(19)21-14(12)8-11/h5-6,8-9,17H,4,7H2,1-3H3

InChI Key

DCRJVIDNLFWVDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(C)O)C

Origin of Product

United States

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